Naphthylamine Brown F

Beschreibung

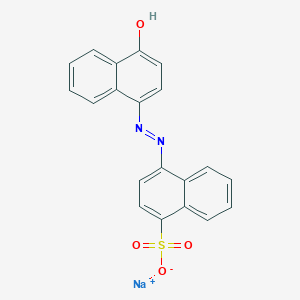

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

6409-10-5 |

|---|---|

Molekularformel |

C20H13N2NaO4S |

Molekulargewicht |

400.4 g/mol |

IUPAC-Name |

sodium;4-[(4-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O4S.Na/c23-19-11-9-17(13-5-1-3-7-15(13)19)21-22-18-10-12-20(27(24,25)26)16-8-4-2-6-14(16)18;/h1-12,23H,(H,24,25,26);/q;+1/p-1 |

InChI-Schlüssel |

RTMDXOMALVABDU-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Derivatization of Naphthylamine Scaffolds

Direct Synthesis Routes and Optimization Protocols for Primary Naphthylamines

The industrial production of primary naphthylamines, the foundational components for compounds like Naphthylamine Brown F, is achieved through several established synthetic pathways. These routes are continuously optimized to enhance yield, purity, and environmental sustainability.

Mechanistic Elucidation of Formation Pathways

The most traditional and widely used method for synthesizing 1-naphthylamine (B1663977) involves the reduction of 1-nitronaphthalene. slideshare.netwikipedia.orgchemicalbook.com This transformation is typically accomplished using iron filings in the presence of a mineral acid, such as hydrochloric acid, in a process known as the Béchamp reduction. The mechanism proceeds through a series of single-electron and proton transfers, leading to the nitroso, hydroxylamino, and finally the amino group.

Another significant pathway is the Bucherer reaction, which is particularly relevant for the synthesis of 2-naphthylamine (B18577) from 2-naphthol (B1666908). This reversible reaction involves treating the naphthol with an aqueous sulfite (B76179) or bisulfite solution and ammonia (B1221849). The mechanism is thought to proceed via the addition of sulfite to the keto-form of the naphthol, followed by nucleophilic substitution with ammonia to form an imine, which then tautomerizes and eliminates the sulfite to yield the amine.

More contemporary approaches focus on direct amination of naphthalene (B1677914). rsc.org For instance, direct catalytic amination using hydroxylamine (B1172632) in the presence of vanadium catalysts has been developed, offering a more direct route to the naphthylamine core. rsc.org The mechanism in this case involves the activation of naphthalene on the catalyst surface and reaction with an active amination reagent generated from hydroxylamine. rsc.org

Catalytic Systems in Naphthylamine Synthesis

Modern synthetic efforts have increasingly focused on catalytic systems to improve the efficiency and selectivity of naphthylamine production.

For the reduction of nitronaphthalene, catalytic hydrogenation has emerged as a cleaner alternative to the Béchamp reduction. chemicalbook.com This process typically employs transition metal catalysts such as nickel, palladium, or platinum supported on carbon (e.g., Pd/C). The reaction is carried out under a hydrogen atmosphere, and the catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the amine with water as the primary byproduct.

In the realm of direct amination, transition metal catalysts are crucial. Palladium-catalyzed C-H amination reactions have been developed for the regioselective introduction of an amino group onto the naphthalene ring. acs.org For example, using a picolinamide (B142947) directing group, palladium catalysts can selectively aminate the C8 position of 1-naphthylamine derivatives. acs.org Similarly, silver(I) has been shown to catalyze the C4-H amination of 1-naphthylamine derivatives with azodicarboxylates. mdpi.com Copper-catalyzed multicomponent reactions have also provided a facile approach for synthesizing substituted 1-naphthylamines from terminal alkynes, 2-bromoaryl ketones, and amines. researchgate.net Vanadium-based catalysts, specifically V2O5 supported on HZSM-5 zeolite, have proven effective for the direct, one-step amination of naphthalene to naphthylamine with high yields. rsc.org

Functionalization and Derivatization Strategies

The primary amino group of the naphthylamine scaffold is a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecules with diverse applications. A prominent example of this is the synthesis of Schiff bases.

Synthesis of Schiff Bases Derived from Naphthylamines

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are readily synthesized from primary amines like naphthylamine and are of significant interest in coordination chemistry and materials science. iiste.orgitera.ac.idafjbs.com

The most direct method for synthesizing Schiff bases is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). iiste.orgtandfonline.com When 1-naphthylamine or 2-naphthylamine is reacted with an aldehyde or ketone, typically in an alcoholic solvent and sometimes with an acid catalyst, a molecule of water is eliminated to form the corresponding N-naphthyl-substituted imine. iiste.orgsbmu.ac.irresearchgate.net

The reaction is an equilibrium process, and its efficiency can be influenced by factors such as pH and temperature. tandfonline.com A wide variety of aldehydes and ketones can be used, leading to a vast library of Schiff bases with different electronic and steric properties. For example, 1-naphthylamine has been condensed with benzaldehyde, naphthalene-1-carbaldehyde, 2-furfuraldehyde, and 3,4-dimethoxybenzaldehyde (B141060) to yield the corresponding Schiff bases. iiste.orgitera.ac.id Three-component condensation reactions involving 2-naphthylamine, various aromatic aldehydes, and cyclic β-diketones have also been reported to produce complex heterocyclic structures. researchgate.net

| Reactants (Naphthylamine + Carbonyl) | Product (Schiff Base) | Reaction Conditions | Reference |

| 1-Naphthylamine + Benzaldehyde | N-[(E)-Phenylmethylene]Naphthalene-1-Amine | Ethanol, Acetic Acid | iiste.org |

| 1-Naphthylamine + 1-Naphthaldehyde | N-[(E)-1-Naphthylmethylene]Naphthalene-1-Amine | Ethanol, Acetic Acid | iiste.org |

| 1-Naphthylamine + 2,4-dihydroxybenzaldehyde (B120756) | N2O2 type Schiff base | Ethanol, Reflux | sbmu.ac.ir |

| 1-Naphthylamine + 3,4-dimethoxybenzaldehyde | (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine | Methanol, Reflux | itera.ac.id |

| 2-Naphthylamine + Cinnamaldehyde (B126680) | (2E)-3-Phenylprop-2-enal and 2-Naphthylamine Schiff base | Equimolar quantities | bhu.ac.in |

The nitrogen atom of the imine group in naphthylamine-derived Schiff bases possesses a lone pair of electrons, making these molecules excellent ligands for coordinating with metal ions. itera.ac.idafjbs.com Many Schiff bases act as bidentate or polydentate ligands, meaning they can bind to a central metal atom through two or more donor atoms. Often, other functional groups on the aldehyde or ketone precursor, such as a hydroxyl group in salicylaldehyde, also participate in coordination. researchgate.net

These Schiff base ligands form stable complexes with a variety of transition metals, including copper(II), nickel(II), zinc(II), cobalt, rhodium(III), platinum(II), and gold(III). afjbs.comsbmu.ac.irbhu.ac.in The geometry of the resulting metal complex (e.g., square-planar, tetrahedral, or octahedral) is influenced by the metal ion and the specific structure of the ligand. sbmu.ac.irbhu.ac.in For instance, a Schiff base derived from 2,4-dihydroxybenzaldehyde and α-naphthylamine forms square-planar complexes with Cu(II) and Ni(II), and a tetrahedral complex with Zn(II). sbmu.ac.ir These metal complexes are actively researched for their potential applications in catalysis, materials science, and as antimicrobial agents. afjbs.comresearchgate.net

| Schiff Base Ligand | Metal Ion(s) | Resulting Complex Type/Geometry | Reference |

| Derived from 2,4-dihydroxybenzaldehyde and α-naphthylamine | Cu(II), Ni(II), Zn(II) | ML type; Square-planar (Cu, Ni), Tetrahedral (Zn) | sbmu.ac.ir |

| Derived from cinnamaldehyde and 2-naphthylamine | Rh(III), Pt(II), Au(III) | Octahedral (Rh), Square-planar (Pt, Au) | bhu.ac.in |

| Derived from cardanol (B1251761) and α-naphthylamine | Cu, Co, Ni, Zr | Tetradentate ligand complexes | afjbs.com |

| Derived from 2-hydroxy-benzaldehyde and 1-naphthylamine | Mn(II), Ni(II) | Paramagnetic (Mn), Diamagnetic (Ni) | researchgate.net |

Formation of Azo Dyes Incorporating Naphthylamine Moieties

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a significant class of synthetic colorants. medcraveonline.com Naphthylamines are crucial intermediates in the production of these dyes, contributing to their vibrant colors and stability. chemimpex.com

Diazotization and Coupling Mechanisms

The synthesis of azo dyes from naphthylamine typically involves a two-step process: diazotization followed by an azo coupling reaction. sid.irijarsct.co.in

Diazotization: In the first step, a primary aromatic amine, such as 1-naphthylamine, is converted into a diazonium salt. sid.irijarsct.co.in This reaction is generally carried out in an acidic medium, often with a mixture of sodium nitrite (B80452) and a mineral acid like hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the resulting diazonium salt. medcraveonline.comsid.ir The low temperature is critical to prevent the diazonium salt from decomposing into an undesirable phenol (B47542) byproduct. medcraveonline.com

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound. ijarsct.co.in In the context of naphthylamine-based dyes, another naphthylamine molecule or a derivative can serve as the coupling agent. sid.ir For instance, the diazotized 1-naphthylamine can be coupled with another molecule of 1-naphthylamine. sid.ir The coupling position on the naphthylamine ring is influenced by the reaction conditions and the substituents present on the ring. For 1-naphthylamine, coupling typically occurs at the 4-position. chemicalbook.com

A study on the azo coupling reaction between 4-diazonium benzenesulphonate and 1-naphthylamine proposed a mechanism involving the initial formation of a pi-complex, followed by two isomeric sigma-complexes that transform into syn and anti azo compounds. researchgate.net Research has also indicated that under certain histochemical conditions, diazonium salts may react with the free amino group of the naphthylamine moiety, forming an N-azo dye or triazene, rather than substituting a carbon on the aromatic nucleus. nih.gov

Novel Reagents and Green Chemistry Approaches in Azo Dye Synthesis

Recent research has focused on developing more environmentally friendly and efficient methods for azo dye synthesis.

Novel Reagents: One approach involves the use of novel reagents to facilitate the reaction under milder conditions. For example, Bismuth (III) nitrate (B79036) pentahydrate (Bi(NO3)3·5H2O) has been reported as an efficient acidic reagent for the one-pot synthesis of azo dyes at room temperature. sid.ir This method offers advantages such as short reaction times, high yields, and a simple work-up procedure. sid.ir The proposed mechanism suggests that Bi(NO3)3·5H2O acts as a Lewis acid to promote the diazotization and subsequent coupling. sid.ir

Green Chemistry Approaches: In line with the principles of green chemistry, solvent-free methods have been developed. A study demonstrated the synthesis of azo dyes through the diazo coupling of aromatic amines with β-naphthol using sulfonic acid functionalized magnetic Fe3O4 nanoparticles as a recyclable catalyst. rsc.org This reaction is carried out by grinding the reactants at room temperature, avoiding the use of toxic solvents and harsh conditions. rsc.org The use of water as a solvent is another green approach, and some methods have been developed for the synthesis of azo dyes in aqueous media. researchgate.net

Polymerization and Oligomerization of Naphthylamines

Naphthylamine derivatives are valuable monomers for the synthesis of conducting polymers due to the extended π-electron systems in their molecules. liu.se These polymers have potential applications in various fields, including electronics and sensor technology.

Electrochemical Polymerization Techniques

Electrochemical polymerization is a common method for synthesizing poly(naphthylamine) films. This technique involves the oxidation of the naphthylamine monomer at an electrode surface in an acidic medium. bg.ac.rsresearchgate.net

For example, poly(2-methyl-1-naphthylamine) has been synthesized electrochemically from a solution containing 2-methyl-1-naphthylamine, acetic acid, and sodium acetate. tandfonline.com Infrared spectroscopy analysis of the resulting polymer film indicated that the polymerization proceeds via the –NH2 groups, forming imine (–N=C) and amine (–NH–C) linkages between the naphthalene rings. tandfonline.com The polymerization can occur through various coupling positions, including N–C(4), N–C(5), and N–C(7). researchgate.nettandfonline.com

The properties of the resulting polymer film, such as adherence and electroactivity, can be influenced by the reaction conditions, including the potential applied, the pH of the medium, and the temperature. bg.ac.rstandfonline.com For instance, in the electropolymerization of 2-methyl-1-naphthylamine, a very adherent and smooth black polymeric film was formed on a platinum electrode at a controlled potential of 0.9 V (vs. SCE) in an acidic aqueous solution. bg.ac.rs The resulting polymer was found to be electroactive, displaying a two-step oxidation and reduction process. bg.ac.rs

Table 1: Electrochemical Polymerization of Naphthylamine Derivatives

| Monomer | Polymerization Conditions | Resulting Polymer Characteristics |

|---|---|---|

| 2-methyl-1-naphthylamine | Electropolymerized in an aqueous solution of HClO4 + LiClO4 (pH 1) at 0.9 V (vs. SCE). bg.ac.rs | Adherent, black, smooth film. Electroactive with two-step oxidation/reduction. bg.ac.rs |

| 2-methyl-1-naphthylamine | Electrosynthesized from a solution of 2-methyl-1-naphthylamine, acetic acid, and sodium acetate. tandfonline.com | IR spectroscopy indicates polymerization via –NH2 groups with imine and amine linkages. tandfonline.com |

DC Discharge Polymerization Methods

DC discharge plasma polymerization is another technique used to synthesize thin polymer films from naphthylamine. liu.se This method involves creating a plasma from the naphthylamine vapor in a reaction chamber. liu.se

In one study, thin polymer films of 1-naphthylamine (PPNA) were successfully obtained on various substrates, including aluminum foil and silicon, using a DC discharge. liu.se The process conditions included a chamber temperature of 40°C, a monomer vapor pressure of 40 Pa, and a discharge current of 5 mA. liu.se The thickness of the resulting films was measured by interferometry, and the growth rate was found to increase with the film thickness initially before becoming constant. liu.se The PPNA films produced were insoluble in common solvents like ethanol, acetone, and heptane. liu.se

Table 2: DC Discharge Polymerization of 1-Naphthylamine

| Parameter | Value |

|---|---|

| Monomer | 1-Naphthylamine (NA) liu.se |

| Chamber Temperature | 40°C liu.se |

| NA Vapor Pressure | 40 Pa liu.se |

| Discharge Current | 5 mA liu.se |

| Substrates | Aluminum foil, conducting single-crystalline silicon, fused silica (B1680970) liu.se |

Enzymatic Polymerization Processes

Enzymatic polymerization is an emerging green chemistry approach for polymer synthesis that utilizes enzymes as catalysts. wikipedia.org This method offers several advantages, including mild reaction conditions and high selectivity. wikipedia.org

Furthermore, the biodegradation of 1-naphthylamine has been studied, revealing an enzymatic pathway initiated by the glutamylation of the 1-naphthylamine molecule. biorxiv.org An enzyme, NpaA1, was identified to catalyze the conversion of various aromatic amines, including naphthylamine derivatives, to their γ-glutamylated forms. biorxiv.org This initial enzymatic step is crucial for the subsequent oxidation and degradation of the aromatic amine. biorxiv.org This highlights the potential for enzymatic processes to not only synthesize but also modify and degrade naphthylamine-based structures.

Structural Characterization of Poly(Naphthylamine) Linkages

The polymerization of naphthylamine monomers, such as 1-naphthylamine (1-NA), results in polymers with complex linkage patterns that are crucial to their final properties. mdpi.comresearchgate.net Spectroscopic techniques are paramount in elucidating the structure of these polymers.

Fourier-transform infrared (FTIR) spectroscopy is a primary tool for confirming polymerization and identifying linkage types. mdpi.comresearchgate.net In poly(1-naphthylamine) (PNA), the N-H stretching vibration is typically observed around 3413 cm⁻¹, while a peak near 767 cm⁻¹ is indicative of the polymerization of the 1-naphthylamine monomer. researchgate.net The presence of imine (-N=C) stretching at approximately 1639 cm⁻¹ and vibrations corresponding to benzoid and quinonoid rings further confirms the polymer structure. researchgate.net

For poly(2-methyl-1-naphthylamine), FTIR analysis indicates that electropolymerization proceeds through the –NH₂ groups, leading to a structure containing both imine (–N=C) and amine (–NH–C) linkages between the naphthalene rings. tandfonline.com Analysis of the substitution pattern region in the IR spectra suggests that polymer formation occurs through a mixture of N–C(4), N–C(5), and N–C(7) linkages. tandfonline.com

UV-visible spectroscopy provides insight into the electronic transitions within the polymer. PNA nanoparticles, for instance, show characteristic absorption peaks for π–π* transitions and polaronic n−π* transitions, which can be centered around 510 nm. mdpi.com These spectral features are essential for understanding the electronic state and conjugation within the polymer chains. researchgate.net

X-ray diffraction (XRD) is employed to determine the crystallinity of PNA. Studies have shown that PNA nanoparticles can exhibit a crystalline nature, which influences their material properties. mdpi.com When synthesized as nanocomposites with materials like montmorillonite (B579905) clay, XRD can reveal intercalated and exfoliated structures. tandfonline.com

Table 1: Spectroscopic Data for Poly(1-Naphthylamine) Characterization

| Technique | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| FTIR | ~3413 cm⁻¹ | N-H stretching vibration | researchgate.net |

| FTIR | ~1639 cm⁻¹ | Imine (-N=C) stretching | researchgate.net |

| FTIR | ~1396 cm⁻¹ | Benzoid ring vibration | researchgate.net |

| FTIR | ~767 cm⁻¹ | Polymerization of 1-naphthylamine monomer | researchgate.net |

| UV-Vis | ~510 nm | Polaronic n−π* transitions | mdpi.com |

| UV-Vis | 236 and 309 nm | π–π* transitions | researchgate.net |

Directed C-H Functionalization of Naphthylamine Derivatives

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic scaffolds like naphthylamine. sciengine.comresearchgate.net This approach avoids the need for pre-functionalized substrates, streamlining synthetic pathways. mdpi.com The regioselectivity of these reactions is often controlled by a directing group attached to the naphthylamine core, which guides the catalyst to a specific C-H bond. nih.govresearchgate.net The picolinamide (PA) moiety is a frequently used bidentate directing group that facilitates functionalization at various positions, including C2, C4, and C8. researchgate.netmdpi.com

The synthesis of aryl ethers through C-O bond formation is a significant transformation in medicinal and materials chemistry. beilstein-journals.org Cobalt-catalyzed C(sp²)-H alkoxylation of 1-naphthylamine derivatives represents an efficient method for this purpose. beilstein-journals.org Using a directing group, this methodology allows for the introduction of various alkoxy groups, including those from sterically hindered secondary alcohols like isopropanol (B130326) and hexafluoroisopropanol. beilstein-journals.org The reaction demonstrates broad functional group tolerance, with halogenated, nitro-, and benzenesulfonyl-substituted naphthylamines proceeding smoothly to yield the desired products. beilstein-journals.org A plausible mechanism involves the oxidation of Co(II) to a Co(III)-alkoxide species, followed by a single-electron transfer (SET) pathway for C-H activation. beilstein-journals.org

Table 2: Cobalt-Catalyzed C8-Alkoxylation of N-(naphthalen-1-yl)picolinamide

| Substrate Substituent (at C4) | Alcohol | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| -H | Methanol | Co(OAc)₂, Ag₂CO₃, Air | 85% | beilstein-journals.org |

| -F | Methanol | Co(OAc)₂, Ag₂CO₃, Air | 86% | beilstein-journals.org |

| -Cl | Methanol | Co(OAc)₂, Ag₂CO₃, Air | 88% | beilstein-journals.org |

| -NO₂ | Methanol | Co(OAc)₂, Ag₂CO₃, Air | 61% | beilstein-journals.org |

| -H | Isopropanol | Co(OAc)₂, Ag₂CO₃, Air | 72% | beilstein-journals.org |

Palladium-catalyzed amination is a key method for forming C-N bonds. acs.orgnih.gov In the context of naphthylamine derivatives, regioselective amination can be achieved using a picolinamide directing group. acs.orgnih.govacs.org This strategy has been successfully applied to direct the amination to the C8 position of 1-naphthylamine derivatives, providing a route to 1,8-naphthalenediamine structures. acs.orgnih.govsigmaaldrich.com The reaction demonstrates a broad substrate scope, tolerating various secondary aliphatic amines like morpholine (B109124) and piperidine. acs.org The picolinamide directing group is crucial for this regioselective transformation. nih.govacs.org In addition to C8 amination, methods for C4 amination have also been developed using silver(I) or copper catalysts, highlighting the versatility of directing group strategies in controlling regioselectivity. researchgate.netmdpi.comacs.org

Synthesis of Heterocyclic Systems Incorporating Naphthylamine Moieties

Naphthylamine serves as a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, including benzoquinolines and benzoindoles. nih.govacs.org These fused heterocyclic systems are of significant interest due to their presence in pharmacologically active molecules and functional materials. ajrconline.org

Enaminonitriles derived from naphthylamine are highly versatile intermediates in heterocyclic synthesis. researchgate.netresearchgate.net These building blocks react with a variety of nucleophiles to construct complex polycyclic systems. researchgate.net For example, an enaminonitrile incorporating an α-naphthylamine moiety can react with different reagents to yield pyridopyrazolopyrimidines, triazolopyrimidinones, aminoisoxazoles, and pyranopyrimidinones. researchgate.netresearchgate.net The reactivity of the enaminonitrile functionality allows for the annulation of various rings onto the naphthylamine scaffold, demonstrating its utility as a key synthetic synthon. nih.govacs.orgrsc.org

Cyclocondensation reactions are a cornerstone for building fused heterocyclic systems from naphthylamine. d-nb.info One-pot condensation of 2-chloro-3-formylquinolines with 1-naphthylamine, for instance, yields benzo[g]naphtho[b] tandfonline.comCurrent time information in Chatham County, US.naphthyridines. ajrconline.org This reaction proceeds via an initial condensation followed by an intramolecular cyclization. ajrconline.org

Another strategy involves the cyclocondensation of aminonaphthyl-azauracil derivatives. Starting from 1-nitro-2-naphthylamine, a series of transformations including diazotization, coupling, and reduction can lead to an aminonaphthyl-azauracil intermediate. d-nb.info This intermediate then undergoes intramolecular cyclocondensation in boiling acetic acid to form a tetracyclic benzo[e] sciengine.comacs.orgCurrent time information in Chatham County, US.triazino[2,3-a]benzimidazol system. d-nb.info Similarly, multicomponent reactions involving naphthylamine, an aldehyde, and other reagents can efficiently produce complex heterocyclic structures under thermal or microwave-assisted conditions. rsc.orgnih.govbeilstein-journals.org For example, a four-component cyclization of naphthylamine, formaldehyde, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in water can produce tetrahydrobenzoquinazoline derivatives. acs.org

Synthesis of Naphthylamine Dithiocarbamate (B8719985) Complexes

The conversion of a primary aromatic amine, such as α-naphthylamine, into a dithiocarbamate ligand is a well-established method in coordination chemistry. core.ac.uknih.gov This process typically involves the reaction of the amine with carbon disulfide in a basic medium. nih.gov The resulting dithiocarbamate anion is a powerful chelating agent, readily forming complexes with numerous metal ions by coordinating through its two sulfur atoms. core.ac.uknih.gov

A general and direct method for synthesizing these complexes involves the in situ formation of the dithiocarbamate ligand in the presence of a metal salt. core.ac.uk In this one-pot synthesis, the metal chloride, α-naphthylamine, and carbon disulfide are combined in an alcoholic solvent. core.ac.uk The mixture is stirred and heated, leading to the precipitation of the metal dithiocarbamate complex. core.ac.uk

This reaction can be represented by the following general equation: MCln + n(C10H7NH2) + n(CS2) → M(C10H7NHCS2)n + n(HCl)

This method has been successfully employed to prepare a range of transition metal complexes, including those with Co(II), Ni(II), Cu(II), Ru(III), Rh(III), Pd(II), Pt(IV), Zn(II), Cd(II), and Hg(II). core.ac.uk The resulting solid complexes are typically filtered, washed with a solvent like hot alcohol, and dried under vacuum. core.ac.uk

The properties of these synthesized complexes, such as their color and melting points, are key indicators of their formation and purity.

Table 1: Physical Properties of α-Naphthylamine Dithiocarbamate Complexes

| Compound | Color | Melting Point (°C) |

|---|---|---|

| [Co(α-NHdtc)₂] | Greenish Blue | >300 |

| [Ni(α-NHdtc)₂] | Green | >300 |

| [Cu(α-NHdtc)₂] | Brown | 155 |

| [Zn(α-NHdtc)₂] | White | 210 |

Data sourced from studies on α-naphthylamine dithiocarbamate (α-NHdtc) complexes. rdd.edu.iq

Characterization using infrared (IR) spectroscopy confirms the formation of the dithiocarbamate ligand and its coordination to the metal center. A key diagnostic feature is the C–S stretching frequency, which shifts to a higher frequency in the metal complexes (around 1010-1115 cm⁻¹) compared to the free ligand, indicating bidentate coordination through the sulfur atoms. rdd.edu.iqresearchgate.net

Mixed Ligand Complex Synthesis

The synthetic strategy can be extended to create more complex structures known as mixed ligand complexes. In these compounds, the central metal ion is coordinated not only to naphthylamine dithiocarbamate but also to other ligands. rdd.edu.iqscispace.com This approach allows for the fine-tuning of the electronic and steric properties of the final complex, which can influence its geometry and reactivity. scispace.com

A common method for preparing mixed ligand complexes involves a two-step process. First, the simple metal dithiocarbamate complex, such as [M(α-naph.dtc)₂], is synthesized. rdd.edu.iq Subsequently, a second ligand, often a nitrogen-donating heterocyclic compound like 1,10-phenanthroline (B135089) (phen), is introduced. rdd.edu.iqresearchgate.net

The synthesis is typically carried out by mixing the pre-formed metal dithiocarbamate complex with an equimolar amount of the secondary ligand (e.g., 1,10-phenanthroline) in a suitable solvent. rdd.edu.iq The mixture is stirred for several hours, during which the secondary ligand coordinates to the metal center, forming the mixed ligand complex. rdd.edu.iq The resulting precipitate is then filtered, washed, and dried. rdd.edu.iq

This method has been used to synthesize octahedral mixed ligand complexes of the type [M(α-naph.dtc)₂phen] for metals like Fe(II), Co(II), and Ni(II). rdd.edu.iqresearchgate.net

Table 2: Research Findings on Mixed Ligand Naphthylamine Dithiocarbamate Complexes

| Complex | Metal Ion | Geometry | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |

|---|---|---|---|---|

| [Fe(α-naph.dtc)₂phen] | Fe(II) | Octahedral | 20 | 5.10 |

| [Co(α-naph.dtc)₂phen] | Co(II) | Octahedral | 25 | 4.80 |

| [Ni(α-naph.dtc)₂phen] | Ni(II) | Octahedral | 17 | 3.10 |

| [Cu(α-naph.dtc)₂phen] | Cu(II) | Octahedral | 19 | 1.85 |

| [Zn(α-naph.dtc)₂phen] | Zn(II) | Octahedral | 22 | Diamagnetic |

Data represents complexes with α-naphthylamine dithiocarbamate (α-naph.dtc) and 1,10-phenanthroline (phen). Molar conductance was measured in DMF, indicating non-electrolyte behavior. rdd.edu.iqresearchgate.net

The successful formation of these hexa-coordinated mixed ligand complexes is supported by various characterization techniques. rdd.edu.iq For instance, molar conductance measurements in DMF typically show low values (e.g., 17-25 Ω⁻¹cm²mol⁻¹), suggesting the complexes are non-electrolytic in nature. rdd.edu.iq Furthermore, magnetic moment measurements and electronic spectra help to confirm the octahedral geometry of the complexes. rdd.edu.iqresearchgate.net

Advanced Spectroscopic and Computational Characterization of Naphthylamine Based Systems

Vibrational Spectroscopy for Structural Elucidation (FT-IR)

In a naphthylamine system, the most characteristic functional groups are the amino group (-NH₂) and the aromatic naphthalene (B1677914) ring. Their vibrations give rise to distinct bands in the IR spectrum.

N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the 3500-3300 cm⁻¹ region. scbt.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. For instance, in propylamine, these "twin peaks" are a key identifier. scbt.com In aromatic amines like aniline (B41778) and its derivatives, these bands are also prominent. scialert.net

N-H Bending: The scissoring or bending vibration of the primary amino group appears in the 1650–1580 cm⁻¹ range. scbt.comscialert.net This band can sometimes be sharp.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aromatic amines is typically observed in the 1335–1250 cm⁻¹ region. scialert.net This absorption is a direct indicator of the link between the naphthalene ring and the amino group.

A summary of these characteristic functional group absorptions is presented in the table below.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (often two bands) | Medium-Weak |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium-Variable |

| Aromatic C-N | Stretching | 1335 - 1250 | Medium |

The naphthalene moiety, being an aromatic ring system, exhibits several characteristic vibrations.

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to sharp, medium-to-weak bands typically appearing just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range). chemicalbook.com

Aromatic C=C Stretching: The stretching vibrations within the carbon skeleton of the aromatic ring produce a series of bands, often sharp, in the 1620–1400 cm⁻¹ region. epa.gov For example, in toluene, characteristic ring stretching bands are seen at 1614, 1506, and 1465 cm⁻¹. chemicalbook.com

Out-of-Plane (oop) C-H Bending: Among the most diagnostic vibrations for substituted benzenes and other aromatic systems are the strong C-H out-of-plane bending bands, which appear in the 900–675 cm⁻¹ region. The exact position and number of these bands are highly indicative of the substitution pattern on the aromatic ring. chemicalbook.commedchemexpress.com For a given substitution on the naphthalene ring, a characteristic pattern of strong absorptions will be observed in this region.

| Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Distinguishes aromatic C-H from aliphatic C-H (<3000 cm⁻¹) |

| Aromatic C=C Ring Stretch | 1620 - 1400 | Often appears as multiple sharp bands |

| C-H Out-of-Plane Bend | 900 - 675 | Strong intensity, position is diagnostic of substitution pattern |

Hydrogen bonding significantly influences the position and shape of the N-H stretching bands in the IR spectrum.

When naphthylamine molecules are in a condensed phase (solid or pure liquid), the amino groups can form intermolecular hydrogen bonds (N-H···N). This interaction weakens the N-H bond, causing the stretching frequency to decrease (shift to a lower wavenumber). prochemicalanddye.com The shift is often accompanied by a significant broadening and increase in the intensity of the absorption band. scbt.comprochemicalanddye.com In dilute solutions with non-polar solvents, these hydrogen bonds are disrupted, and a sharper, higher-frequency "free" N-H band is observed. wikipedia.org The study of these shifts provides valuable information about intermolecular interactions in the system. prochemicalanddye.com In some derivatives, intramolecular hydrogen bonding can also occur, leading to similar spectral effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.

The ¹H NMR spectrum of a naphthylamine derivative reveals distinct signals for the amine protons and the seven protons on the naphthalene ring.

Amine Protons (N-H): The protons of the -NH₂ group typically appear as a broad signal due to exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom. In 1-naphthylamine (B1663977) (in CDCl₃), this signal appears around 4.04 ppm.

Aromatic Protons (Ar-H): The seven protons attached to the naphthalene ring resonate in the aromatic region, typically between 6.7 and 8.0 ppm. Their precise chemical shifts and coupling patterns (splitting) depend on their position relative to the electron-donating amino group and the anisotropic effects of the fused ring system. For example, in 1-naphthylamine, the protons are spread across this range, with distinct signals that can be assigned to each position. Similarly, 2-naphthylamine (B18577) shows a characteristic pattern of signals for its aromatic protons.

Representative ¹H NMR Data for Naphthylamine Isomers (in CDCl₃)

| Compound | Proton Assignment | Chemical Shift (ppm) |

| 1-Naphthylamine | Aromatic Protons | ~7.77 - 7.26 |

| Aromatic Proton | ~6.72 | |

| Amine Protons (-NH₂) | ~4.04 | |

| 2-Naphthylamine | Aromatic Protons | ~7.67 - 7.21 |

| Aromatic Protons | ~6.93 - 6.89 | |

| Amine Protons (-NH₂) | ~3.76 |

Note: Data sourced from ChemicalBook for 1-Naphthylamine and 2-Naphthylamine. The exact shifts can vary slightly based on solvent and concentration.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton.

In naphthylamine, ten distinct signals are expected for the ten carbon atoms of the naphthalene ring.

C-N Substituted Carbon: The carbon atom directly bonded to the amino group (C1 in 1-naphthylamine, C2 in 2-naphthylamine) is significantly shielded and its chemical shift is a key diagnostic feature. For 1-naphthylamine, this carbon (C1) appears around 142.3 ppm.

Other Aromatic Carbons: The remaining nine carbon atoms of the naphthalene ring resonate in the aromatic region, typically between ~109 and ~135 ppm. The chemical shifts are influenced by the position relative to the amino group and the ring fusion. For instance, in 1-naphthylamine, the carbons of the substituted ring show different shifts compared to the carbons of the unsubstituted ring. sid.ir Computational and experimental studies on various naphthylamine derivatives have confirmed these assignments.

Representative ¹³C NMR Data for 1-Naphthylamine (in CDCl₃)

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (C-N) | 142.30 |

| C2 | 118.90 |

| C3 | 126.30 |

| C4 | 120.90 |

| C4a | 128.60 |

| C5 | 124.60 |

| C6 | 125.80 |

| C7 | 124.00 |

| C8 | 109.40 |

| C8a | 134.40 |

Note: Data sourced from spectral databases for 1-Naphthylamine. sid.ir Assignments are based on established patterns for substituted naphthalenes.

Chemical Shift Perturbations in Complexation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the complexation of naphthylamine systems. When a naphthylamine derivative forms a complex with another molecule, such as a protein or a metal ion, perturbations in the chemical shifts of the nuclei can be observed. These changes provide valuable information about the binding interface and the structural changes that occur upon complexation.

For instance, in studies involving fluorinated naphthylamine analogs, ¹⁹F NMR has proven to be particularly insightful. The fluorine nucleus is highly sensitive to its local electronic environment, making it an excellent probe for monitoring binding events. The formation of a complex between a fluorinated small molecule and a receptor can lead to significant changes in the fluorine chemical shift. biophysics.orgresearchgate.net This sensitivity allows for the precise determination of binding affinities (Kd) by titrating a ligand and observing the change in chemical shift. researchgate.net

The magnitude and direction of the chemical shift perturbations can indicate the nature of the intermolecular interactions. For example, the disruption of hydrogen bonds between the fluorine atom of a solute and water molecules by a protein can cause a high-frequency shift in the ¹⁹F NMR resonance. nih.gov

Table 1: Example of ¹⁹F NMR Chemical Shift Changes Upon Complexation

| System | Free State Chemical Shift (ppm) | Complexed State Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ ppm) |

|---|---|---|---|

| Fluorinated Naphthylamine Analog + Receptor | -75.2 | -74.5 | +0.7 |

| Trifluoroacetyl-functionalized molecule in CDCl₃ | -73.2 | - | - |

Note: The data in this table is illustrative and based on typical shifts observed for fluorinated organic molecules in different environments as specific data for "Naphthylamine Brown F" is not available. dovepress.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Spectrofluorimetry)

Electronic spectroscopy provides crucial information about the electronic structure and transitions within a molecule. For naphthylamine-based systems, which are characterized by their aromatic nature, UV-Vis absorption and fluorescence spectroscopy are particularly informative.

Analysis of π-π* Transitions in Conjugated Systems

The UV-Vis absorption spectra of naphthylamine derivatives are dominated by π-π* transitions within the conjugated naphthalene ring system. libretexts.orglibretexts.org The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents on the aromatic ring. libretexts.org

In a simple conjugated system like 1,3-butadiene, the π - π* transition occurs at 217 nm. As the conjugated system becomes larger, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift of the absorption maximum (λmax). libretexts.orgstackexchange.com For instance, 1,3,5-hexatriene (B1211904) absorbs at 258 nm. libretexts.org Naphthalene itself has two main absorption bands, designated as ¹La and ¹Lb. researchgate.net The introduction of an amino group to form naphthylamine modifies these transitions.

Table 2: Typical UV-Vis Absorption Maxima for Aromatic Systems

| Compound | λmax (nm) | Transition |

|---|---|---|

| Ethene | 165 | π → π* |

| 1,3-Butadiene | 217 | π → π* |

| 1,3,5-Hexatriene | 258 | π → π* |

| Naphthalene | 220, 275 | ¹La, ¹Lb |

Note: The data is based on general principles of UV-Vis spectroscopy and data for related compounds. libretexts.orgresearchgate.net

Solvatochromic Investigations of Absorption and Fluorescence Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is prominent in molecules where the ground and excited states have different dipole moments. niscpr.res.in Naphthylamine and its derivatives often exhibit significant solvatochromism in both their absorption and fluorescence spectra. core.ac.uk

The absorption and emission maxima of these compounds can shift to longer wavelengths (red shift) or shorter wavelengths (blue shift) depending on the solvent polarity and the nature of the electronic transition. niscpr.res.in For example, a study on a new isocyanonaphthalene-based fluorophore showed a significant red-shift of the emission maximum from 409 nm in hexane (B92381) to 513 nm in water, indicating a more polar excited state. core.ac.uk The fluorescence quantum yield can also be highly dependent on the solvent environment. niscpr.res.incore.ac.uk

Table 3: Solvatochromic Effects on a Naphthylamine-Related Fluorophore

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| Hexane | 1.88 | ~340 | 409 |

| 1,4-Dioxane | 2.21 | ~345 | 420 |

| Tetrahydrofuran (THF) | 7.58 | ~350 | 464 |

| Methanol | 32.7 | ~355 | 505 |

Note: Data is based on a study of a solvatochromic isocyanonaphthalene fluorophore as a representative example. core.ac.uk

Charge Transfer Complex Characterization via Spectrophotometry

Naphthylamines can act as electron donors and form charge-transfer (CT) complexes with electron-acceptor molecules. These complexes exhibit new, often intense, absorption bands in the visible region of the spectrum that are not present in the spectra of the individual components. researchgate.net

Spectrophotometric methods are widely used to characterize these CT complexes. The stoichiometry of the complex, often determined by Job's method of continuous variation, and the formation constant (K_CT) can be calculated using the Benesi-Hildebrand equation. researchgate.net For example, the interaction of 1-naphthylamine with picric acid (an electron acceptor) in different solvents results in the formation of a colored CT complex, allowing for its spectrophotometric study. researchgate.net The formation of such complexes is often more favorable in less polar solvents. researchgate.net

Luminescence and Excitation Spectral Studies of Poly(Naphthylamine)

Polymers containing naphthylamine units can exhibit interesting luminescence properties. The study of their luminescence and excitation spectra provides insights into the photophysical processes occurring within the polymer, such as energy transfer and quenching mechanisms. icm.edu.pl

The emission spectra of these polymers can be influenced by factors such as the polymer chain conformation, the presence of impurities, and the temperature. nih.gov Time-resolved fluorescence spectroscopy can be used to study the excited-state lifetimes and dynamics. For instance, in some luminescent polymers, the luminescence decay times can be independent of the concentration of a dopant, suggesting that certain quenching processes are not dominant. icm.edu.pl The excitation spectrum, which is a plot of the emission intensity at a specific wavelength versus the excitation wavelength, often resembles the absorption spectrum, confirming that the absorbing species is also the emitting species. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (LC-MS, ESI-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. lcms.cz Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for the analysis of non-volatile and thermally labile molecules like many naphthylamine derivatives. nih.gov

ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, allowing for the straightforward determination of the molecular mass. nih.govub.edu Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is often characteristic of the molecule's structure. lcms.cz

For example, in the analysis of complex organic molecules, the fragmentation pattern can reveal the nature of substituent groups and their positions on the aromatic core. The loss of specific neutral fragments from the parent ion can be indicative of particular functional groups. docbrown.infouni-saarland.de

Table 4: Hypothetical ESI-MS Fragmentation Data for a Naphthylamine Derivative

| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |

|---|---|---|

| 250.1234 | [M+H]⁺ | Protonated molecular ion |

| 233.1123 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |

| 222.0987 | [M+H - CO]⁺ | Loss of carbon monoxide |

Note: This table presents a hypothetical fragmentation pattern for a substituted naphthylamine to illustrate the principles of MS analysis, as specific data for "this compound" is not available.

Elucidation of Degradation Intermediates

The degradation of this compound, also known as Acid Brown 14 (AB14), has been investigated using advanced analytical techniques to identify the intermediate compounds formed during the process. tandfonline.com In studies involving photocatalytic degradation, techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are crucial for separating and identifying these transient species. osti.govnih.gov For instance, during the photocatalytic degradation of AB14 using ZnO and TiO2 catalysts, HPLC was employed to monitor the change in the dye's concentration, while complete mineralization was confirmed by total organic carbon (TOC) analysis. osti.gov

In more detailed mechanistic studies, liquid chromatography-mass spectrometry (LC-MS) has been utilized to analyze the degradation intermediates of similar azo dyes. rsc.org This technique allows for the identification of various smaller molecules that result from the breakdown of the complex azo dye structure. The fragmentation patterns observed in the mass spectra provide definitive evidence for the structure of these intermediates. acs.orgnih.gov For example, in the degradation of other complex organic molecules, tandem mass spectrometry (MS/MS) has been instrumental in elucidating the fragmentation pathways of key intermediates. acs.org The identification of these byproducts is critical for understanding the complete degradation pathway and ensuring the formation of non-toxic end products. tandfonline.com

Confirmation of Synthesized Compound Identity

The identity and purity of newly synthesized this compound and related naphthylamine derivatives are rigorously confirmed using a suite of spectroscopic techniques. itera.ac.id Fourier-transform infrared (FTIR) spectroscopy is a primary tool for identifying the functional groups present in the molecule. For instance, in the synthesis of a Schiff base from 1-naphthylamine, the FTIR spectrum clearly shows the disappearance of the NH group from the naphthylamine moiety and the appearance of a sharp peak corresponding to the C=N stretching frequency of the azomethine group, confirming the formation of the new compound. itera.ac.id Characteristic bands for C=C aromatic stretching and other specific bonds are also used for structural confirmation. itera.ac.idresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed information about the chemical environment of the hydrogen atoms in the molecule. In the characterization of (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine, the ¹H-NMR spectrum showed distinct signals for the azomethine proton (N=CH), the methoxy (B1213986) groups, and the aromatic protons, all of which are consistent with the expected structure. itera.ac.id Similarly, ¹³C NMR is used to confirm the carbon framework of the molecule. acs.org

Mass spectrometry is another essential technique for confirming the molecular weight of the synthesized compound. researchgate.netcdnsciencepub.com The mass spectrum will show a molecular ion peak corresponding to the mass of the desired product, providing strong evidence of its successful synthesis. cdnsciencepub.com Elemental analysis is also often performed to determine the empirical formula of the compound, which should match the calculated values for the target molecule. researchgate.net

Interactive Table: Spectroscopic Data for Naphthylamine Derivative Confirmation

| Technique | Key Observation | Reference |

| FTIR | C=N stretching (azomethine), C=C aromatic stretching | itera.ac.id |

| ¹H NMR | Signals for azomethine proton, aromatic protons, and other specific groups | itera.ac.id |

| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight | researchgate.netcdnsciencepub.com |

| Elemental Analysis | Experimental percentages of C, H, N match theoretical values | researchgate.net |

Thermal Analysis Techniques (TGA/DTA) for Stability and Phase Transitions

For 1-naphthylamine, a precursor to this compound, the melting point is reported to be in the range of 47-50 °C, and the boiling point is 301 °C. westliberty.educhemicalbook.com TGA/DTA analysis of materials incorporating or used to degrade this compound, such as biosorbents, reveals information about their thermal decomposition behavior. researchgate.net For example, a TGA curve would show distinct weight loss steps corresponding to the decomposition of different components of the material. iitk.ac.in

The combined use of TGA and DTA is particularly powerful. A change observed in the DTA curve without a corresponding weight loss in the TGA curve indicates a phase transition like melting or recrystallization, whereas a DTA peak accompanied by a weight loss in the TGA curve signifies a decomposition event. uni-siegen.de This simultaneous analysis provides a comprehensive thermal profile of the material. eag.com

Interactive Table: Thermal Properties of 1-Naphthylamine

| Property | Value | Reference |

| Melting Point | 47-50 °C | westliberty.educhemicalbook.com |

| Boiling Point | 301 °C | westliberty.edu |

| Flash Point | 157 °C | westliberty.edu |

Computational Chemistry Approaches (DFT)

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic properties of molecules like this compound. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). itera.ac.id The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that indicates the molecule's chemical reactivity and kinetic stability. itera.ac.id

For a synthesized naphthylamine derivative, (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine, DFT calculations determined the HOMO energy to be -5.619 eV and the LUMO energy to be -1.181 eV. itera.ac.id This resulted in a HOMO-LUMO gap of 4.438 eV. itera.ac.id This information provides insight into the molecule's potential for charge transfer interactions, which is relevant to its applications, for instance, in dye-sensitized solar cells or as a photocatalyst. itera.ac.id

Theoretical Support for Experimental Observations

Computational chemistry, particularly DFT, is increasingly used to complement and support experimental findings. westliberty.eduacs.org Theoretical calculations can be used to predict and rationalize various molecular properties and behaviors. For example, DFT calculations have been used to study the geometry and structure of naphthylamine derivatives in both their ground and excited states. researchgate.net

In the context of synthesizing new compounds, DFT can be used to predict the most stable conformations of molecules and to calculate theoretical spectroscopic data (such as IR and NMR spectra) that can be compared with experimental results to confirm the structure of the synthesized product. researchgate.netresearchgate.net Furthermore, in studies of reaction mechanisms, such as the photocatalytic degradation of dyes, DFT can be used to model the interaction between the dye molecule and the catalyst surface, providing insights into the adsorption process and the subsequent electronic transitions that lead to degradation. rsc.org

Surface and Morphological Characterization of Naphthylamine-Based Materials

The surface morphology and structure of materials used in conjunction with this compound, such as adsorbents and photocatalysts, are critical to their performance. Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface topography of these materials. researchgate.netrsc.org SEM images can reveal details about particle size, shape, and surface texture. dergipark.org.tr For example, in the study of biosorbents derived from mandarin peels for the removal of Acid Brown 14, SEM analysis was used to characterize the surface of the synthesized biosorbent. researchgate.net

When investigating the photocatalytic degradation of this compound, the morphology of the catalyst is crucial. SEM has been used to characterize catalysts like Mg2SiO4 nanostructures and ZnO nanoparticles. rsc.orgsemanticscholar.orgbohrium.com The images can show, for instance, that the catalyst consists of plate-like nanoparticles or other specific structures, which can influence the available surface area for the reaction. semanticscholar.org It's important to note that the electron beam in an SEM can sometimes cause degradation of the sample, which must be taken into account during analysis. thermofisher.com

In addition to SEM, other techniques such as X-ray diffraction (XRD) are used to determine the crystalline structure of the materials, and Brunauer-Emmett-Teller (BET) analysis is used to measure the specific surface area and pore size distribution, which are important factors in adsorption and catalysis. researchgate.netrsc.orgresearchgate.net

Microinterferometry for Film Thickness Determination

Microinterferometry is a precise optical technique utilized to determine the thickness of thin films. In the study of polymerized 1-naphthylamine (PPNA), a Linnik microinterferometer was employed to measure the thickness of films synthesized via DC discharge polymerization. researchgate.netresearchgate.net The measurements revealed a direct correlation between the duration of the polymerization process and the resulting film thickness. researchgate.net For instance, the film thickness was observed to increase with longer reaction times. researchgate.net This non-destructive method is crucial for controlling and standardizing the production of polymer films for various applications by providing accurate dimensional data. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Topography

The surface characteristics of materials are critical to their function, and a combination of Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provides a comprehensive understanding of the surface topography of naphthylamine-based systems.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface of a sample by scanning it with a focused beam of electrons. surfacesciencewestern.com It produces high-resolution images that reveal detailed information about surface topography and morphology with an excellent depth of field. surfacesciencewestern.comresearchgate.net In the analysis of polymer films synthesized from 1-naphthylamine at the cathode in a DC discharge, SEM imaging showed the morphology of the resulting structures. researchgate.net The technique is adept at characterizing surface texture, shape, and other features at the micro and nanoscale. mdpi.com

Transmission Electron Microscopy (TEM) for Nanostructure Morphology

Transmission Electron Microscopy (TEM) is an indispensable tool for investigating the internal morphology and nanostructure of materials. By passing a beam of electrons through an ultra-thin specimen, TEM can achieve resolutions down to the near-atomic level, making it ideal for studying the nanostructure of polymers. nottingham.ac.ukresearchgate.net

While specific TEM studies on this compound are not detailed in the available literature, the technique is broadly applied to characterize polymer nanostructures. TEM analysis can reveal the arrangement and morphology of polymer chains, the dispersion of any embedded nanoparticles, and the presence of crystalline or amorphous domains within the material. researchgate.net For instance, in related carbon nanostructures, TEM imaging has been used to visualize the morphology, such as the characteristic bamboo shape of nitrogen-doped multiwall carbon nanotubes, and to measure the spacing of graphitic layers. researchgate.net Given its capabilities, TEM is the indicated method for elucidating the fine structural details of polymerized naphthylamine systems, which would be crucial for understanding the relationship between its nanostructure and its macroscopic properties. nih.gov

Electron Spin Resonance (ESR) Studies of Polymerized Naphthylamines

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing paramagnetic species, which are molecules or atoms containing unpaired electrons. icmab.esdgk-ev.de This method is particularly valuable for studying the electronic structure and dynamic behavior of radical species in polymeric systems.

Polymerized 1-naphthylamine synthesized by DC discharge has been investigated using ESR. researchgate.netresearchgate.net The studies confirmed that the resulting polymer is paramagnetic, containing stable free radicals. researchgate.net Key findings from the ESR analysis include:

Spin Concentration: The concentration of paramagnetic centers (spins) in the polymer was determined to be approximately 3 x 10¹⁸ spins/g. researchgate.net

g-factor: The g-factor, which is a characteristic property of the unpaired electron in its environment, was measured to be 2.0020 ± 0.0002. researchgate.net

Spectral Lineshape: The experimental ESR spectrum was complex and could be resolved into two distinct lines: a broad Gaussian line and a narrow Lorentzian line. This suggests the presence of at least two different types of paramagnetic centers or radicals in different local environments within the polymer matrix. researchgate.net

The detection of amine free radicals by ESR has also been noted in the oxidation of 1-naphthylamine. scispace.com These ESR studies provide fundamental information on the electronic properties of polymerized naphthylamines, which are linked to their potential applications in electronics and materials science. icmab.es

Elemental Analysis and Stoichiometric Determinations

Elemental analysis is a fundamental analytical procedure used to determine the elemental composition of a compound. This technique provides the percentage by weight of each element (such as carbon, hydrogen, and nitrogen) in a sample, which is then used to confirm the empirical and molecular formula of a newly synthesized compound. The close agreement between the calculated (Calcd) and experimentally found (Found) percentages validates the stoichiometry and purity of the material. researchgate.net

For a variety of brown-colored Schiff bases and metal complexes derived from naphthylamine, elemental analysis has been crucial for characterization. orientjchem.orgnih.gov The results confirm the proposed structures and the ligand-to-metal ratios in complexes. researchgate.netorientjchem.org

Below is a table summarizing the elemental analysis data for representative naphthylamine-based compounds.

| Compound / Complex | Appearance | Formula | Element | Calculated (%) | Found (%) | Source |

| N(SO₂)(bip)dpa Ligand (L1) | Brown-colored, needle-like crystals | C₂₄H₂₁N₃SO₂ | C | 68.63 | 67.76 | nih.gov |

| H | 5.01 | 5.21 | nih.gov | |||

| N | 10.44 | 10.16 | nih.gov | |||

| S | 7.97 | 7.68 | nih.gov | |||

| (1H-Indol-3-ylmethylene)-naphthalen-1-ylamine | Light brown | C₁₉H₁₄N₂ | C | 84.42 | 84.37 | orientjchem.org |

| H | 5.22 | 5.18 | orientjchem.org | |||

| N | 10.36 | 10.32 | orientjchem.org | |||

| Cr(III) Complex of INDNA | Yellow | [Cr(C₁₉H₁₃N₂)₂Cl(H₂O)] | C | 68.30 | 68.25 | orientjchem.org |

| H | 4.23 | 4.19 | orientjchem.org | |||

| N | 8.39 | 8.32 | orientjchem.org | |||

| Fe(III) Complex of INDNA | Black | [Fe(C₁₉H₁₃N₂)₂Cl(H₂O)] | C | 67.91 | 67.85 | orientjchem.org |

| H | 4.20 | 4.15 | orientjchem.org | |||

| N | 8.34 | 8.29 | orientjchem.org |

Microbial Degradation Pathways and Environmental Biotransformation of Naphthylamine Compounds

Discovery and Isolation of Naphthylamine-Degrading Microorganisms

The bioremediation of environments contaminated with aromatic amines, such as naphthylamines, relies on the presence and activity of microorganisms capable of using these compounds as a source of nutrients. The discovery of such organisms is a critical first step in understanding and harnessing these natural degradation processes.

Enrichment and Cultivation Strategies for Naphthylamine-Assimilating Strains

The isolation of bacteria that can degrade naphthylamine typically involves selective enrichment techniques. elifesciences.orgbiorxiv.org In a landmark study, an aerobic bacterial strain, identified as Pseudomonas sp. strain JS3066, was isolated from soil collected at a former naphthylamine manufacturing site. elifesciences.orgbiorxiv.org This strain was successfully enriched by cultivating it in a nitrogen-free minimal medium with 1-naphthylamine (B1663977) (1NA) supplied as the sole source of carbon and nitrogen. elifesciences.orgbiorxiv.org This strategy ensures that only microorganisms capable of utilizing 1NA for growth will proliferate.

The enrichment culture demonstrated robust growth on 1NA, with a doubling time of approximately 6 hours, indicating its potential for in-situ bioremediation. biorxiv.orgnih.gov Further studies with activated sludge have also shown that enrichment cultures can be developed to degrade 1NA. ucla.edu This process, however, required a lengthy acclimation period of several months, initially using salicylic (B10762653) acid as a primary carbon source before the culture could efficiently degrade high concentrations of 1NA. ucla.edu The ability of Pseudomonas sp. strain JS3066 to also utilize aniline (B41778) for growth highlights a degree of metabolic versatility. elifesciences.org

Biochemical Pathways for Naphthylamine Biodegradation

The breakdown of 1-naphthylamine by Pseudomonas sp. strain JS3066 involves a multi-step enzymatic pathway. Genetic and biochemical analyses have revealed that a cluster of five genes, located on a plasmid, is responsible for the initial stages of 1NA degradation. elifesciences.orgnih.gov This pathway is initiated by a novel glutamylation reaction, a process that modifies the 1NA molecule to facilitate subsequent degradation steps. biorxiv.orgnih.gov

Initial Enzymatic Reactions: Glutamylation

The first and crucial step in the aerobic degradation of 1-naphthylamine by Pseudomonas sp. strain JS3066 is the ATP-dependent ligation of L-glutamate to 1NA, forming γ-glutamylated 1NA. biorxiv.orgbiorxiv.org This reaction is catalyzed by a specialized enzyme system analogous to the aniline dioxygenase (AD) system found in aniline-degrading bacteria. biorxiv.orgbiorxiv.org This glutamylation is essential because the subsequent dioxygenase enzyme cannot directly act on the primary amine. elifesciences.org

Substrate Specificity and Selectivity of Degradative Enzymes

The glutamylating enzyme NpaA1 exhibits a broad substrate specificity, which is a key feature for its potential in bioremediation applications. nih.govsciety.org It can catalyze the glutamylation of a variety of aromatic amines, not limited to polycyclic aromatic amines but also including monocyclic ones. elifesciences.orgnih.gov

Enzyme assays have demonstrated NpaA1's activity against several substrates. The table below summarizes the relative activity of NpaA1 with different aromatic amines compared to its activity with aniline.

| Substrate | Relative Activity of NpaA1 (%) |

|---|---|

| Aniline | 100 |

| 1-Naphthylamine | High Activity |

| 2-Naphthylamine (B18577) | Moderate Activity |

| 3,4-Dichloroaniline | Low Activity |

Source: Data compiled from studies on NpaA1 substrate specificity. elifesciences.orgnih.gov

In contrast, the enzyme AtdA1 from an aniline-degrading bacterium is only active against monocyclic aniline derivatives and does not process naphthylamines. elifesciences.orgnih.gov The broad substrate range of NpaA1 is attributed to its large and hydrophobic substrate-binding pocket and specific amino acid residues, such as V201, which influence substrate selectivity. nih.govsciety.org

Subsequent Catabolic Steps and Metabolite Identification

Following the initial glutamylation, the resulting γ-glutamylated 1NA is oxidized by a dioxygenase system. nih.govsciety.org This enzymatic reaction converts the intermediate into 1,2-dihydroxynaphthalene. nih.gov This step is catalyzed by enzymes encoded by the genes npaA3, npaA4, and npaA5, which are part of the same gene cluster as npaA1. nih.gov

The degradation pathway then merges with the well-established pathway for naphthalene (B1677914) degradation. biorxiv.orgnih.gov The 1,2-dihydroxynaphthalene is further metabolized to salicylate (B1505791). nih.gov The enzyme NpaG, a salicylate hydroxylase, then converts salicylate to catechol. biorxiv.org Catechol is a central intermediate that enters the tricarboxylic acid (TCA) cycle for complete mineralization. biorxiv.org

The proposed degradation pathway is summarized below:

1-Naphthylamine + L-glutamate → γ-Glutamylated 1NA (catalyzed by NpaA1)

γ-Glutamylated 1NA → 1,2-Dihydroxynaphthalene (catalyzed by NpaA3A4A5 dioxygenase)

1,2-Dihydroxynaphthalene → Salicylate (via naphthalene degradation pathway enzymes)

Salicylate → Catechol (catalyzed by NpaG)

Catechol → TCA Cycle

This sequence of reactions demonstrates a clear and complete pathway for the aerobic mineralization of 1-naphthylamine in Pseudomonas sp. strain JS3066. biorxiv.orgnih.gov

Conversion to Dihydroxynaphthalene and Integration with Naphthalene Degradation Pathways

The microbial degradation of naphthylamine is initiated by a multi-step enzymatic process that transforms the initial compound into intermediates that can enter central metabolic pathways. nih.govbiorxiv.org A key discovery in this process is the degradation pathway of 1-naphthylamine (1NA) by Pseudomonas sp. strain JS3066, which was isolated from soil at a former naphthylamine manufacturing facility. elifesciences.orgbiorxiv.org

The degradation does not begin with a direct attack on the aromatic ring. Instead, the pathway is initiated by a glutamylation reaction. A glutamine synthetase-like (GS-like) enzyme, NpaA1, catalyzes the ligation of L-glutamate to 1NA, forming γ-glutamylated 1-naphthylamine. nih.govbiorxiv.org This initial step is crucial as the subsequent enzyme, a dioxygenase, cannot act directly on the primary amine. elifesciences.orgbiorxiv.org

Following glutamylation, the γ-glutamylated 1NA intermediate is oxidized by a dioxygenase enzyme system (encoded by npaA3A4A5). biorxiv.org This reaction yields 1,2-dihydroxynaphthalene. nih.govnih.gov The formation of 1,2-dihydroxynaphthalene is a critical juncture, as this molecule is a known intermediate in the well-established naphthalene degradation pathway. nih.govethz.ch

From this point, the catabolism merges with the naphthalene degradation pathway, often referred to as the nag pathway. nih.govbiorxiv.org The subsequent metabolism involves the conversion of 1,2-dihydroxynaphthalene to salicylate. biorxiv.orgresearchgate.net Salicylate is then further metabolized to catechol, which is a central intermediate that can be funneled into the tricarboxylic acid (TCA) cycle for complete mineralization. nih.govbiorxiv.org This integration with a common and widespread degradation pathway highlights a modular evolution of microbial catabolic capabilities. nih.govresearchgate.net

Genetic Basis of Naphthylamine Biodegradation

The capacity of microorganisms to degrade complex aromatic compounds like naphthylamine is encoded in specific gene clusters. These genetic determinants have evolved to produce a cascade of enzymes capable of systematically breaking down these recalcitrant molecules. biorxiv.org

Identification and Characterization of Gene Clusters (e.g., npaA1-npaA5)

In Pseudomonas sp. strain JS3066, the initial steps of 1-naphthylamine degradation are encoded by a five-gene cluster designated npaA1A2A3A4A5. biorxiv.orgsciety.org This cluster was identified on a plasmid, indicating its potential for mobilization and transfer. nih.gov Bioinformatic and experimental analyses have revealed high sequence identity and functional similarity to the aniline dioxygenase (atd) gene cluster found in Acinetobacter sp. YAA. biorxiv.orgresearchgate.net

The functions of the proteins encoded by the npa gene cluster have been inferred from genetic homology and confirmed through functional assays. nih.govbiorxiv.org

npaA1 : Encodes a glutamyl organic amide synthetase (GoaS), a type of glutamine synthetase-like enzyme that performs the initial glutamylation of 1-naphthylamine. nih.govbiorxiv.org This enzyme shows broad substrate specificity, acting on various aniline and naphthylamine derivatives. nih.gov

npaA2 : Encodes a glutamine amidotransferase (GAT)-like protein. biorxiv.org

npaA3A4A5 : Together, these genes encode a multicomponent dioxygenase system. npaA3 and npaA4 encode the large and small subunits of a Rieske-type aromatic compound dioxygenase, respectively, while npaA5 encodes the associated reductase component. This system is responsible for oxidizing the γ-glutamylated intermediate to 1,2-dihydroxynaphthalene. biorxiv.orgresearchgate.net

Interactive Table: The npa Gene Cluster in Pseudomonas sp. strain JS3066

| Gene | Encoded Protein | Function in 1-Naphthylamine Degradation |

|---|---|---|

| npaA1 | Glutamyl organic amide synthetase (GoaS) | Catalyzes the initial glutamylation of 1-naphthylamine. nih.govbiorxiv.org |

| npaA2 | Glutamine amidotransferase (GAT)-like protein | Component of the initial enzymatic system. biorxiv.org |

| npaA3 | Rieske dioxygenase (large subunit) | Part of the enzyme that oxidizes γ-glutamylated 1NA. biorxiv.org |

| npaA4 | Rieske dioxygenase (small subunit) | Part of the enzyme that oxidizes γ-glutamylated 1NA. biorxiv.org |

| npaA5 | Reductase | Provides electrons to the dioxygenase component. biorxiv.org |

Evolutionary Analysis of Degradation Pathways and Horizontal Gene Transfer

The evolution of pathways for degrading novel, anthropogenically produced chemicals is a key area of microbial adaptation. The strong sequence similarity between the npa genes for naphthylamine degradation and the atd genes for aniline degradation suggests a recent evolutionary divergence from a common ancestor. nih.govelifesciences.org The enzyme system in Pseudomonas sp. strain JS3066 retains the ability to degrade aniline, indicating the dual functionality of this recently evolved pathway. nih.govbiorxiv.org

Horizontal gene transfer (HGT) is a primary mechanism driving the rapid evolution and dissemination of biodegradative capabilities among bacteria. elifesciences.orgbiorxiv.org Microbes can acquire entire gene clusters on mobile genetic elements like plasmids, allowing them to adapt to selective pressures from environmental pollutants. elifesciences.orgresearchgate.net The assembly of the 1-naphthylamine degradation pathway in strain JS3066 is a likely result of HGT events, where genes for the initial oxidation were recruited and integrated with existing pathways for naphthalene metabolism. nih.govelifesciences.org This modular evolution allows bacteria to develop novel catabolic functions by combining different genetic cassettes. elifesciences.org

Environmental Fate Modeling and Bioremediation Potential of Naphthylamine Contamination

Understanding the microbial processes that govern the breakdown of naphthylamine compounds is essential for predicting their environmental behavior and for designing effective remediation technologies. nih.govelifesciences.org

Understanding Environmental Behavior of Polycyclic Aromatic Amines

Polycyclic aromatic amines (PAAs) are a class of compounds whose environmental transport and fate are not fully understood. nih.govelifesciences.org Their widespread use and potential toxicity necessitate a clear understanding of their persistence and transformation in soil and water systems. elifesciences.org The discovery of complete microbial degradation pathways, such as the one in Pseudomonas sp. strain JS3066, is a significant step forward. It provides a mechanistic basis for modeling the environmental fate of naphthylamines, suggesting that under the right conditions, natural attenuation can occur. nih.govbiorxiv.org This knowledge helps in assessing the risks associated with PAA-contaminated sites and in predicting how these contaminants will behave over time. nih.gov

Application of Microbial Systems for Site Remediation

The isolation of potent degrading bacteria like Pseudomonas sp. strain JS3066 directly from a contaminated environment provides a powerful tool for bioremediation. elifesciences.orgchemeurope.com Bioremediation, which harnesses the metabolic capabilities of microorganisms, is considered a sustainable, cost-effective, and environmentally friendly alternative to conventional physicochemical cleanup methods. nih.gov

The application of such microbial systems can be implemented in several ways:

Bioaugmentation : Introducing specialized microbes like strain JS3066 to a contaminated site to enhance the local microbial population's degradative capacity.

Biostimulation : Amending the contaminated environment with nutrients or electron acceptors to stimulate the activity of indigenous degrading microorganisms.

The discovery of the npa gene cluster and the broad substrate specificity of its enzymes, like NpaA1, suggest that these microbial systems could be effective not only for naphthylamine but also for a wider range of related aromatic amine pollutants. nih.govnih.gov This enhances their potential for application in treating mixed-waste streams commonly found at industrial sites. elifesciences.org

Comparative Biodegradation Studies of Monocyclic vs. Polycyclic Aromatic Amines

The microbial degradation of aromatic amines, a class of compounds widely used in industrial processes, varies significantly based on their chemical structure, particularly the number of aromatic rings. elifesciences.orgfrontiersin.org While extensive research has been conducted on the biodegradation of monocyclic aromatic amines like aniline, the metabolic pathways for polycyclic aromatic amines (PAAs), such as naphthylamine, have been less understood until more recently. elifesciences.orgnih.gov

The primary distinction in the biodegradation of these two groups lies in the initial enzymatic attack and the subsequent metabolic pathways.

Monocyclic Aromatic Amines:

The aerobic bacterial degradation of monocyclic aromatic amines is well-documented. frontiersin.org A common mechanism involves the action of an aniline dioxygenase (AD) enzyme system. elifesciences.orgbiorxiv.org This system converts aniline into catechol, which is then funneled into the established ortho- or meta-cleavage pathways for further assimilation by the microorganism. elifesciences.orgfrontiersin.org Several bacteria, including species of Pseudomonas, Acinetobacter, and Delftia, have been identified that utilize this pathway to metabolize aniline. frontiersin.org The degradation of monocyclic aromatic amines generally proceeds through the release of ammonium (B1175870) ions either before or after the cleavage of the aromatic ring. frontiersin.org

Polycyclic Aromatic Amines: The Case of Naphthylamine

The biodegradation of naphthylamine, a polycyclic aromatic amine, presents a more complex challenge for microorganisms. Unlike the direct dioxygenation seen with many monocyclic amines, the degradation of 1-naphthylamine (1-NA) is initiated through a different mechanism. elifesciences.orgbiorxiv.org Recent research has identified a novel pathway in Pseudomonas sp. strain JS3066, the first reported bacterium capable of mineralizing 1-NA. nih.govbiorxiv.org